Cyanuric acid
Overview
Description
Mechanism of Action
Target of Action
Cyanuric acid, an organic compound with the formula (CNOH)₃, is known for its strong interaction with melamine . This interaction forms insoluble melamine cyanurate . This compound is also used as a precursor or a component of bleaches, disinfectants, and herbicides . It is widely used in organic synthesis and can undergo N-halogenation, alkylation, esterification, and salt formation reactions, resulting in more this compound derivatives .
Mode of Action
This compound can be viewed as the cyclic trimer of the elusive chemical species cyanic acid, HOCN . The ring can readily interconvert between several structures via lactam-lactim tautomerism . Although the triol tautomer may have aromatic character, the keto form predominates in solution . The hydroxyl (-OH) groups assume phenolic character . Deprotonation with base affords a series of cyanurate salts .
Biochemical Pathways
This compound is synthesized from NH₃ and CO₂, with urea and isocyanic acid OCNH as two pivotal intermediates . Urea can be synthesized from NH₃ and CO₂, and this compound can be obtained from urea or NH₃ + CO₂ . Our theoretical model shows that this compound is actually acquired from OCNH via a one-step cycloaddition reaction .
Pharmacokinetics
It is known that this compound can take several days, even a week, to fully dissolve in water, especially if you use granular this compound . This timing also takes into account how this compound was added . If you add it directly into the skimmer, it could get stuck in the pool filter and take much longer to dissolve .
Result of Action
The result of this compound’s action is the formation of cyanurate salts when deprotonated with a base . It also forms insoluble melamine cyanurate when it interacts with melamine . This interaction locks the this compound into the tri-keto tautomer .
Action Environment
This compound plays a role in maintaining the chlorine levels in your pool . When sunlight exposure breaks down chlorine, adding this compound helps to stabilize it, making the chlorine last longer and work more effectively . Without this compound, you would need to replenish chlorine frequently, resulting in higher expenses and increased maintenance efforts .
Biochemical Analysis
Biochemical Properties
Cyanuric acid can be viewed as the cyclic trimer of the elusive chemical species cyanic acid, HOCN . The ring can readily interconvert between several structures via lactam-lactim tautomerism . Although the triol tautomer may have aromatic character, the keto form predominates in solution . The hydroxyl (-OH) groups assume phenolic character . This compound is noted for its strong interaction with melamine, forming insoluble melamine cyanurate .
Cellular Effects
At high concentrations, this compound can lead to some health risks . Moreover, in the presence of this compound, chlorine is inactivated against intestinal pathogens, exposing swimmers to an increased risk of acute gastrointestinal diseases .
Molecular Mechanism
This compound is synthesized from NH3 and CO2, urea and isocyanic acid OCNH are two pivotal intermediates . Our theoretical model shows that this compound is actually acquired from OCNH via a one-step cycloaddition reaction .
Temporal Effects in Laboratory Settings
This compound is a white crystalline solid that forms a colorless crystalline dihydrate from water and loses water upon exposure to dry air . It is a weak tribasic acid that is slightly soluble in water and organic solvents like acetone, benzene, ether, ethanol, hexane, and isopropyl alcohol .
Dosage Effects in Animal Models
The American standard for this compound in swimming pool water is at least 10 mg/L, preferably 30–50 mg/L, but not >150 mg/L . In addition, oral administration of this compound may seriously affect animal health .
Metabolic Pathways
This compound is an industrial chemical produced during the biodegradation of s-triazine pesticides . The biodegradation of this compound has been elucidated using a single model system, Pseudomonas sp. strain ADP, in which this compound hydrolase (AtzD) opens the s-triazine ring and AtzEG deaminates the ring-opened product .
Transport and Distribution
This compound is produced naturally as a contaminant in urea fertilizer, and it is used as a chlorine stabilizer in swimming pools . This compound-degrading bacteria are used commercially in removing this compound from pool water when it exceeds desired levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanuric acid can be synthesized through various methods. One common method involves the thermal decomposition of urea, which releases ammonia and forms this compound at temperatures around 175°C . Another method involves the addition-elimination reaction of dihydric alcohol and urea under alkaline conditions, yielding this compound with a high yield of over 90% .
Industrial Production Methods: The industrial production of this compound typically involves the pyrolysis of urea at high temperatures (≥ 250°C) without a solvent . Alternatively, the trimerization of urea in a solvent, with or without a catalyst, is also employed .
Chemical Reactions Analysis
Types of Reactions: Cyanuric acid undergoes various chemical reactions, including:
N-Halogenation: Reaction with halogens to form halogenated derivatives.
Alkylation: Introduction of alkyl groups.
Esterification: Formation of esters.
Salt Formation: Reaction with bases to form salts.
Common Reagents and Conditions:
Major Products:
Melamine: Produced from the reaction with ammonia.
Hydroxyalkyl Isocyanurates: Formed from reactions with epoxides.
Scientific Research Applications
Cyanuric acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Cyanuric Chloride: Used in the synthesis of herbicides and dyes.
Cyanuric Fluoride: Employed in organic synthesis as a fluorinating agent.
Cyanuric Bromide: Utilized in the preparation of brominated derivatives.
Cyanuric acid’s versatility and stability make it a valuable compound in both industrial and research settings.
Properties
IUPAC Name |
1,3,5-triazinane-2,4,6-trione | |
---|---|---|
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InChI |
InChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9) | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSLODLOARCGLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O3, Array, C3N3(OH)3 | |
Record name | CYANURIC ACID | |
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Record name | CYANURIC ACID | |
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Record name | cyanuric acid | |
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URL | https://en.wikipedia.org/wiki/Cyanuric_acid | |
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Related CAS |
27026-93-3, Array | |
Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, homopolymer | |
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Record name | Cyanuric acid | |
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DSSTOX Substance ID |
DTXSID7024873 | |
Record name | Cyanuric acid | |
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Molecular Weight |
129.07 g/mol | |
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Physical Description |
Crystals. (NTP, 1992), Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; NKRA; Pellets or Large Crystals, White, odorless solid; [Hawley] Hygroscopic; [CHEMINFO] Off-white powder; [MSDSonline], Solid, ODOURLESS WHITE HYGROSCOPIC CRYSTALLINE POWDER. | |
Record name | CYANURIC ACID | |
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Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione | |
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Boiling Point |
DECOMPOSES (NTP, 1992), Sublimes and dissociates to isocyanuric acid at higher />330 °C/ temperatures | |
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Solubility |
0.5 mL (NTP, 1992), Slightly soluble in common organic solvents such as acetone, benzene, diethyl ether, ethanol, hexane. Solubility (%): dimethylformamide 7.2; diemthyl sulfoxide 17.4., Soluble in hot alcohols, pyridine, concentrated HCL without decomposition; in aqueous solutions of NaOH and KOH. Insoluble in cold methanol, ether acetone, benzene chloroform., Solubility in 96% H2SO4 (25 °C): 14.1%, Solubility in water (%): 0.2 at 25 °C; 2.6 at 90 °C; 10.0 at 150 °C, For more Solubility (Complete) data for CYANURIC ACID (6 total), please visit the HSDB record page., 2 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.27 | |
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Density |
2.5 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.75 deg 25 °C/4 °C 9 (anhydride); 1.66 at 25 °C/4 °C (dihydrate), 2.5 g/cm³ | |
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Vapor Pressure |
0.00000003 [mmHg], Vapor pressure, Pa at 25 °C: | |
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Impurities |
Ammelide, 1% Max | |
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Color/Form |
White crystalline solid, CRYSTALLINE POWDER | |
CAS No. |
108-80-5 | |
Record name | CYANURIC ACID | |
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Melting Point |
greater than 680 °F (DEC.) (NTP, 1992), 360 °C | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyanuric acid?
A1: this compound (1,3,5-Triazine-2,4,6-triol) has a molecular formula of C3H3N3O3 and a molecular weight of 129.07 g/mol. []
Q2: Does this compound exist in different forms?
A2: Yes, this compound exists in two tautomeric forms: the trihydroxy form (this compound) and the trioxo form (isothis compound). While the triazine-based system is preferred scientifically, the (iso)cyanurate designation is common commercially. []
Q3: How photostable is this compound in aqueous solutions?
A3: Quantum-chemical calculations predict high photostability of this compound in aqueous solutions under prebiotic Earth conditions. Its absorption maximum lies at ~160 nm, with minimal absorption at longer wavelengths. Excited states efficiently return to the ground state through internal conversion and conical intersections. []
Q4: What is the primary industrial application of this compound?
A4: this compound is primarily used as a precursor for the synthesis of chlorinated isocyanurates, widely employed as disinfectants, sanitizers, and bleaches. []
Q5: What other applications do this compound derivatives have?
A5: Besides its role in disinfection, derivatives like triallyl and tris(2-hydroxyethyl) this compound are used as cross-linking and curing agents. Tris(2,3-epoxypropyl)isocyanurate contributes to weather-resistant powder coatings. Melamine cyanurate serves as a fire retardant in plastics. []
Q6: Does this compound impact chlorine's effectiveness in swimming pools?
A6: Yes, while this compound protects chlorine from UV degradation in swimming pools, it also reduces its disinfection rate. Increasing the available chlorine concentration can help mitigate this inhibitory effect. [, ]
Q7: Can this compound be used to reduce harmful emissions from fuel combustion?
A7: Yes, there is significant interest in employing this compound for reducing nitrogen oxides (NOx) in exhaust gases generated from burning oil, gas, and coal. []
Q8: How is this compound degraded in the environment?
A8: Certain bacteria and fungi utilize a metabolic pathway that involves the sequential hydrolysis of this compound and its metabolites. The first step, opening the s-triazine ring, is catalyzed by the enzyme this compound hydrolase. []
Q9: What are the products of this compound hydrolysis by this compound hydrolase?
A9: Contrary to previous beliefs, this compound hydrolase produces carboxybiuret, not biuret directly. Carboxybiuret then spontaneously decarboxylates to biuret and carbon dioxide. []
Q10: Are there potential applications for this compound hydrolase?
A10: Research is underway to utilize this compound hydrolase, particularly the thermostable version from Moorella thermoacetica, in enzyme filtration systems for removing accumulated this compound from swimming pools and spas. [, ]
Q11: How does the structure of this compound derivatives influence their properties?
A11: The type and number of substituents on the this compound ring significantly affect the properties of its derivatives. For example, increasing the epichlorohydrin to this compound ratio in prepolymers decreases viscosity while maintaining density. []
Q12: Does the structure of this compound affect its biological activity?
A12: Yes, modifying the this compound structure by replacing a hydroxyl group with a vinyl group enhances both its biological activity and resistance to microorganisms. []
Q13: What are the health consequences of melamine and this compound co-exposure?
A14: Co-exposure to melamine and this compound leads to the formation of melamine-cyanurate crystals in the kidneys. These crystals can obstruct renal tubules, potentially leading to acute kidney injury and renal failure, similar to acute uric acid nephropathy in humans. [, , ]
Q14: Does the gut microbiota play a role in melamine toxicity?
A15: Yes, the gut microbiota, specifically Klebsiella species, can convert melamine to this compound, exacerbating melamine-induced nephrotoxicity. This microbial transformation highlights the importance of the gut microbiome in melamine toxicity. []
Q15: What analytical techniques are used to determine this compound levels?
A16: Several techniques are available for quantifying this compound, including differential pulse polarography [], reversed-phase high-performance liquid chromatography (RP-HPLC) [], and gas chromatography tandem triple quadrupole mass spectrometry (GC-QqQ-MS/MS). []
Q16: How are melamine and this compound simultaneously determined in food samples?
A17: Simultaneous analysis of melamine and this compound in food often involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Isotope dilution and hydrophilic interaction liquid chromatography (HILIC) can enhance the sensitivity and accuracy of the analysis. [, , ]
Q17: Can this compound be recycled in industrial processes?
A18: Yes, several processes allow for the recycling of this compound. For instance, in the production of trichloroisothis compound, the remaining this compound can be recovered and reused, contributing to a more sustainable and environmentally friendly process. [, ]
Q18: What resources are available for researchers studying this compound?
A19: Researchers benefit from various tools, including databases with this compound hydrolase gene sequences and protein structures. Additionally, commercially available this compound derivatives and analytical standards facilitate research on this compound. [, , ]
Q19: When did this compound gain commercial significance?
A20: While this compound has been known for over two centuries, it only achieved commercial importance in the mid-1950s, primarily due to the development and application of its derivatives. []
Q20: How does research on this compound contribute to different scientific fields?
A21: Studies on this compound contribute to diverse fields like environmental science, analytical chemistry, toxicology, and material science. Understanding its properties and applications fosters advancements in areas like water treatment, food safety, and development of novel materials. [, , , ]
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